molecular formula C10H14ClN B15224686 (R)-1-(2-Chlorophenyl)butan-1-amine

(R)-1-(2-Chlorophenyl)butan-1-amine

Cat. No.: B15224686
M. Wt: 183.68 g/mol
InChI Key: KRMVPJTVBHKRGM-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(2-Chlorophenyl)butan-1-amine is a chiral amine compound characterized by the presence of a chlorophenyl group attached to a butan-1-amine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chlorophenyl)butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzaldehyde and butylamine.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 2-chlorobenzaldehyde with butylamine under acidic or basic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-1-(2-Chlorophenyl)butan-1-amine.

    Chiral Resolution: The racemic mixture obtained can be resolved into its enantiomers using chiral chromatography or other chiral resolution techniques.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Chlorophenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-(2-Chlorophenyl)butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(2-Chlorophenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Chlorophenyl)butan-1-amine: The enantiomer of the compound, which may have different biological activities.

    1-(2-Chlorophenyl)butan-1-amine: The racemic mixture containing both enantiomers.

    1-(2-Chlorophenyl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.

Uniqueness

®-1-(2-Chlorophenyl)butan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or other similar compounds. The presence of the chlorophenyl group also contributes to its unique chemical properties and reactivity.

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

(1R)-1-(2-chlorophenyl)butan-1-amine

InChI

InChI=1S/C10H14ClN/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-4,6-7,10H,2,5,12H2,1H3/t10-/m1/s1

InChI Key

KRMVPJTVBHKRGM-SNVBAGLBSA-N

Isomeric SMILES

CCC[C@H](C1=CC=CC=C1Cl)N

Canonical SMILES

CCCC(C1=CC=CC=C1Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.